molecular formula C15H21NO4 B166116 2-(4-(2-((Tert-butoxycarbonyl)amino)ethyl)phenyl)acetic acid CAS No. 132691-14-6

2-(4-(2-((Tert-butoxycarbonyl)amino)ethyl)phenyl)acetic acid

Cat. No. B166116
CAS RN: 132691-14-6
M. Wt: 279.33 g/mol
InChI Key: GTKJXERAGOFHHB-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom . It’s a monoprotected derivative of DAP; used e.g. in the synthesis of glucosamine synthase inhibitors, a myosin kinase inhibitor .


Synthesis Analysis

A simple synthetic approach to racemic N - tert -butyloxycarbonyl-2-methyl-3- (1 H -1,2,4-triazol-1-yl)alanine in four steps and 68% overall yield starting from oxazoline derivative 1 is reported . This synthesis involves the alkylation of 1 H -1,2,4-triazole with an O -tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N -protected β‑aminoalcohol by potassium permanganate .


Molecular Structure Analysis

The molecular formula of the compound is C13H17NO4 . Its average mass is 251.278 Da and its monoisotopic mass is 251.115753 Da .


Chemical Reactions Analysis

The compound has been involved in reactions such as the alkylation of 1 H -1,2,4-triazole with an O -tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N -protected β‑aminoalcohol by potassium permanganate .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C13H17NO4 . Its average mass is 251.278 Da and its monoisotopic mass is 251.115753 Da .

Scientific Research Applications

Peptide Synthesis

This compound is used as a building block in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protective group for amines, allowing for the sequential addition of amino acids without unwanted side reactions . The Boc group can be removed under acidic conditions once the peptide chain is assembled, making it a staple in peptide synthesis protocols.

Material Science

The Boc-protected amino acid derivative can be utilized in material science for the creation of polymers with specific properties. These polymers can be designed to have biodegradable characteristics, making them useful in biomedical applications such as tissue engineering scaffolds .

Targeted Protein Degradation

The compound finds application in the field of targeted protein degradation. It acts as a linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to induce the degradation of specific proteins within cells .

Organic Catalysis

In organic catalysis, this compound can be used to facilitate reactions such as the aza-Henry reaction, which is important for the construction of nitrogen-containing compounds. The Boc group ensures that the amine functionality does not interfere with the catalytic process .

properties

IUPAC Name

2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-9-8-11-4-6-12(7-5-11)10-13(17)18/h4-7H,8-10H2,1-3H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKJXERAGOFHHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(2-((Tert-butoxycarbonyl)amino)ethyl)phenyl)acetic acid

CAS RN

132691-14-6
Record name 2-[4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)phenyl]acetic acid
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Synthesis routes and methods

Procedure details

To a solution of methyl 4-(tertiarybutyloxy carbonylaminoethyl)-phenylacetate (0.500 g, 1.71 mmol) in a mixture of tetrahydrofuran (20 ml) and water (10 ml) was added aqueous lithium hydroxide (3.8 ml of a 0.50M solution, 1.90 mmol) and the resulting mixture was stirred at room temperature for 16 h. The organic solvent was removed under vacuum and the residue was diluted with water (40 ml), acidified with concentrated hydrochloric acid and extracted with ethyl acetate (2×30 ml). The combined extracts were washed with brine (1×30 ml), dried (MgSO4) and evaporated to give the pure title compound as colourless crystals (0.460 g), m.p. 94°-95° C. δ (360 MHz, CDCl3) 1.42 (9H, s, C(CH3)3), 2.77 (2H, br, m, ArCH2CH2NHBoc), 3.35 (2H, br, m, ArCH2CH2NHBoc), 3.61 (2H, s, ArCH2CO2H), 4.57 (1H, br, s, ArCH2CH 2 NHBoc), 7.14 (2H, d, J=7.7 Hz, ArH), 7.21 (2H, d, J=7.7 Hz, ArH); m/e (CI-) 278 (100%, m-H).
Name
methyl 4-(tertiarybutyloxy carbonylaminoethyl)-phenylacetate
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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